molecular formula C10H13BrN2 B13073269 5-bromo-N1-cyclobutylbenzene-1,2-diamine

5-bromo-N1-cyclobutylbenzene-1,2-diamine

Cat. No.: B13073269
M. Wt: 241.13 g/mol
InChI Key: NISNOQAMLASZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-cyclobutylbenzene-1,2-diamine typically involves the bromination of N1-cyclobutylbenzene-1,2-diamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N1-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N1-cyclobutylbenzene-1,2-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N1-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N1-cyclobutylbenzene-1,2-diamine is unique due to the presence of the bromine atom and the cyclobutyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound for specific research applications and synthetic purposes .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-bromo-2-N-cyclobutylbenzene-1,2-diamine

InChI

InChI=1S/C10H13BrN2/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2

InChI Key

NISNOQAMLASZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)Br)N

Origin of Product

United States

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